Non-Planar Carboxylate vs. Planar Analogs
The ortho-tert-butyl group in 2-tert-butylbenzoic acid derivatives forces the carboxyl group out of the aromatic ring plane, a conformation confirmed by IR spectroscopy. This is in direct contrast to 2-methylbenzoic acid, which can adopt a planar conformation [1]. The non-planar geometry of 2-tert-butyl-4-methoxybenzoic acid is expected to alter its capacity for π-stacking, hydrogen bonding, and interactions with flat binding pockets compared to planar analogs.
| Evidence Dimension | Conformation of carboxyl group relative to aromatic ring |
|---|---|
| Target Compound Data | Non-planar (ortho-tert-butyl forces carboxyl out-of-plane) |
| Comparator Or Baseline | 2-Methylbenzoic acid: Planar conformation |
| Quantified Difference | Qualitative difference in geometry (confirmed by IR spectroscopy) |
| Conditions | Infrared spectroscopy in tetrachloromethane solution |
Why This Matters
This conformational difference impacts molecular recognition in biological systems and can be exploited to achieve selectivity where planar analogs fail.
- [1] Kulhanek, J., Decouzon, M., Gal, J.F., Maria, P.C., Fiedler, P., Jimenez, P., Roux, M.V., & Exner, O. (1999). Steric effects and steric hindrance to resonance in tert-butylbenzoic acids in the gas phase and in solution. European Journal of Organic Chemistry, 1999(7), 1589-1594. View Source
